ML-9 is a synthetic organic compound primarily known for its role as a selective inhibitor of Myosin Light Chain Kinase (MLCK) [ [], [], [], [], [], [], [], [], [], [] ]. MLCK is a key enzyme responsible for the phosphorylation of myosin regulatory light chains, a crucial step in smooth muscle contraction and other cellular processes involving myosin activity.
Mechanism of Action
ML-9 competes with ATP for binding to the ATP-binding site on MLCK [ [], [], [], [] ]. This competitive inhibition prevents ATP from binding and, consequently, inhibits the phosphorylation of myosin light chains by MLCK. The inhibition is reversible [ [], [], [] ], meaning that removal of ML-9 from the system allows MLCK to regain its activity.
Applications
Smooth Muscle Contraction: ML-9 has been extensively used to study the role of MLCK in smooth muscle contraction. It has been shown to inhibit the contraction of various smooth muscles, including vascular smooth muscle [ [], [], [], [], [], [], [], [] ], tracheal smooth muscle [ [] ], and esophageal smooth muscle [ [] ].
Cellular Motility: ML-9 has been shown to inhibit the chemotaxis of vascular smooth muscle cells [ [] ] and neutrophil migration [ [] ], highlighting the role of MLCK in cell motility.
Cellular Secretion: ML-9 has been shown to inhibit insulin secretion from pancreatic beta cells [ [], [] ], renin secretion from juxtaglomerular cells [ [] ], and catecholamine secretion from adrenal chromaffin cells [ [], [] ].
Intraocular Pressure Regulation: ML-9 has been shown to lower intraocular pressure in rabbit eyes by affecting trabecular meshwork cell morphology and outflow facility [ [] ].
Cell Differentiation: ML-9 has been shown to induce reversible differentiation of human monoblastic leukemia U937 cells [ [] ], providing a tool for studying the mechanisms of monocytic differentiation.
Epithelial Tight Junction Regulation: ML-9 inhibits the increase in tight junction permeability associated with Na+-glucose cotransport activation in intestinal epithelia [ [], [] ], suggesting a role of MLCK in epithelial barrier function.
Related Compounds
Wortmannin
Compound Description: Wortmannin is a steroid metabolite first isolated from the fungus Talaromyces wortmannii. It acts as a potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks) [, , , , ].
Relevance: Like the target compound ML-9, wortmannin has been used to study the role of myosin light chain kinase (MLCK) in cellular processes, including insulin-stimulated glucose transport [], capacitative Ca2+ entry in monocytes/macrophages [], and renin secretion []. Both compounds inhibit MLCK, but wortmannin exhibits additional inhibitory effects on PI3Ks.
1α,25-Dihydroxyvitamin D3 (VD3)
Compound Description: 1α,25-Dihydroxyvitamin D3 (VD3) is the active form of vitamin D3. It plays a crucial role in calcium homeostasis and bone metabolism and exhibits various biological activities, including the induction of differentiation in leukemia cells [].
Relevance: VD3 served as a reference compound in a study investigating the ability of ML-9 to induce the differentiation of human monoblastic leukemia U937 cells []. While both compounds can induce differentiation in these cells, VD3 does so irreversibly, whereas ML-9's effect is reversible.
Y-27632
Compound Description: (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide dihydrochloride, commonly known as Y-27632, is a selective inhibitor of Rho-associated protein kinase (ROCK) [, , ].
Relevance: Y-27632 has been used in conjunction with ML-9 to investigate the respective roles of Rho kinase and MLCK in regulating smooth muscle contraction [, , ]. Both compounds can inhibit smooth muscle contraction but through different mechanisms.
KT5926
Compound Description: KT5926 is a selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII) [, ].
Relevance: KT5926 was used alongside ML-9 to investigate the roles of different kinases in regulating astrocyte process growth []. Both compounds were found to induce astrocytic process growth, suggesting a possible convergence on a common downstream pathway.
KN-62
Compound Description: KN-62 is a selective cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII) [, ].
Relevance: KN-62 was employed in studies investigating the involvement of CaMKII in insulin release [] and renin secretion [] alongside ML-9. These studies aimed to differentiate the roles of CaMKII and MLCK in these processes.
Calyculin A
Compound Description: Calyculin A is a potent and selective cell-permeable inhibitor of protein phosphatases, particularly PP1 and PP2A [].
Relevance: Calyculin A was used in a study to investigate its effects on renin secretion in conjunction with ML-9 []. The study suggested that the balance between MLCK (inhibited by ML-9) and protein phosphatases (inhibited by calyculin A) is critical in regulating renin secretion.
Okadaic Acid
Compound Description: Okadaic acid is a potent inhibitor of protein phosphatases, particularly PP1 and PP2A [].
Relevance: Okadaic acid, similar to calyculin A, was used to investigate the involvement of protein phosphatases in regulating renin secretion alongside ML-9 []. This study aimed to further dissect the interplay between MLCK and protein phosphatases in this process.
ML-7
Compound Description: ML-7, similar to ML-9, is an inhibitor of MLCK but with a different chemical structure [, , ].
Relevance: ML-7 was used in several studies as a comparative MLCK inhibitor to ML-9, further validating the role of MLCK in various cellular processes, such as catecholamine secretion [], insulin secretion [], and the regulation of the Na+-K+-2Cl- cotransporter (NKCC1) in intestinal epithelia [].
1-(5-chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine ML 9 ML-9
Canonical SMILES
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl.Cl
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ML 9 Free Base is a myosin light chain kinase (MLCK) inhibitor. ML-9 enhances the anticancer activity of docetaxel, suggesting its potential application as an adjuvant to existing anticancer chemotherapy. The complex effect of ML-9 on autophagy and indentified ML-9 as an attractive tool for targeting autophagy in cancer therapy through dual inhibition of both the Akt pathway and the autophagy.
ML400 is an allosteric inhibitor of LMPTP. ML400. ML400 is potent (EC50∼1μM), selective against other phosphatases, and displays good cell-based activity as well as rodent pharmacokinetics. As such it should be a valuable tool to explore the effects of selective LMPTP inhibition in vitro and in vivo.
ML397, also known as VU0155094, is a positive allosteric modulator. ML397 showed differential activity at the various group III mGlus. Additionally, both compounds show probe dependence when assessed in the presence of distinct orthosteric agonists.